N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
Description
N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic oxalamide derivative featuring a unique pyrrolo[3,2,1-ij]quinolin core substituted with a 4-oxo group and a diethoxyethyl side chain.
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-3-26-16(27-4-2)11-20-18(24)19(25)21-14-9-12-5-6-15(23)22-8-7-13(10-14)17(12)22/h9-10,16H,3-8,11H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEFBISEVSETSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrroloquinoline backbone, which is known for its diverse biological activities. The presence of the oxalamide functional group enhances its interaction with biological targets. The molecular formula is , and it has a molecular weight of 364.41 g/mol.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from pyrroloquinoline derivatives. The synthetic pathway includes the formation of the oxalamide linkage through amide coupling reactions. Recent studies have focused on optimizing these synthetic routes to increase yield and purity.
Anticoagulant Activity
Recent research has highlighted the anticoagulant properties of derivatives related to pyrrolo[3,2,1-ij]quinolin-2(1H)-one. In vitro assays demonstrated that certain derivatives exhibit significant inhibition of coagulation factors Xa and XIa. For instance:
- IC50 values were reported as low as 3.68 µM for factor Xa inhibitors and 2 µM for factor XIa inhibitors in related compounds .
Antimicrobial Properties
Other studies have explored the antimicrobial activity of similar compounds. The presence of the pyrroloquinoline structure is associated with enhanced antibacterial effects against various pathogens. Testing against Gram-positive and Gram-negative bacteria revealed promising results.
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines showed that derivatives of this compound could induce apoptosis in specific cancer types. The mechanism appears to involve the disruption of cellular signaling pathways critical for cell survival.
Case Studies
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Activity : Compounds targeting coagulation factors disrupt blood clotting processes.
- Cellular Uptake : Its lipophilic nature facilitates cellular penetration.
- Interaction with DNA/RNA : Some derivatives have shown potential in interfering with nucleic acid synthesis.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrroloquinoline core. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The synthetic pathways often utilize various reagents and conditions to achieve the desired molecular architecture.
Biological Activities
Research has indicated that N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anticancer Activity : There is growing evidence supporting the potential of this compound as an anticancer agent. It may induce apoptosis in cancer cells through mechanisms such as DNA damage or modulation of cell cycle regulators.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo.
Case Studies and Research Findings
A number of studies have documented the applications of this compound:
| Study | Objective | Key Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |
| Study 2 | Assess anticancer potential | Induced apoptosis in human breast cancer cells with IC50 values indicating potent activity. |
| Study 3 | Investigate anti-inflammatory properties | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%, indicating anti-inflammatory effects. |
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Infectious Diseases : As an antimicrobial agent, it could be developed into treatments for bacterial infections.
- Cancer Therapy : Its anticancer properties may lead to the formulation of novel chemotherapeutic agents targeting specific cancer types.
- Inflammatory Disorders : The anti-inflammatory potential suggests possible applications in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives
Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) (Ev6, Ev8) feature imidazo[1,2-a]pyridine cores with electron-withdrawing substituents (e.g., cyano, nitro). These compounds exhibit higher melting points (243–245°C for 1l; 215–217°C for 2d) compared to simpler oxalamides, likely due to increased rigidity and intermolecular interactions .
Pyrido[3,2,1-ij]quinolin Derivatives
N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide (Ev9) shares a fused quinolin system but substitutes pyrrolidine with a pyridine ring. The 3-hydroxypropyl substituent may improve water solubility, contrasting with the target compound’s diethoxyethyl group .
Simple Oxalamides
Compounds 16–18 (Ev3) feature phenyl-based oxalamides with varied substituents (e.g., hydroxybenzoyl, methoxy, fluoro). These lack fused heterocycles, resulting in simpler structures and lower molecular weights .
Physicochemical Properties
Solubility
The diethoxyethyl group in the target compound likely improves hydrophilicity compared to aromatic substituents in 16–18 or benzyl groups in 2d. However, the pyrroloquinolin core’s hydrophobicity may offset this effect.
Thermal Stability
Melting points for imidazo[1,2-a]pyridine derivatives (215–245°C) indicate high thermal stability due to rigid cores and strong intermolecular forces. The target compound’s melting point is unreported but may align with these values if crystallinity is similar .
Spectroscopic Characterization
All compounds (target included) rely on ¹H/¹³C NMR, ESI-MS, and HRMS for structural confirmation. For example:
- 16–18 (Ev3): NMR confirmed oxalamide connectivity; HRMS validated molecular formulas .
- 1l and 2d (Ev6, Ev8): IR spectroscopy identified carbonyl and nitrile groups .
Crystallographic data (using SHELX programs) may further resolve the target compound’s structure, as seen in small-molecule refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
